molecular formula C8H10FN B1343203 4-Ethyl-2-fluoroaniline CAS No. 821791-69-9

4-Ethyl-2-fluoroaniline

Cat. No.: B1343203
CAS No.: 821791-69-9
M. Wt: 139.17 g/mol
InChI Key: CORZDGJEVGIUAR-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the fourth position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct fluorination of 4-ethyl aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of the fluorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzylamine.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

4-Ethyl-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Fluoroaniline: Similar structure but lacks the ethyl group.

    2-Fluoroaniline: Fluorine atom at the second position but no ethyl group.

    4-Ethylaniline: Contains an ethyl group but no fluorine atom.

Uniqueness: 4-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-ethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORZDGJEVGIUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611104
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-69-9
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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